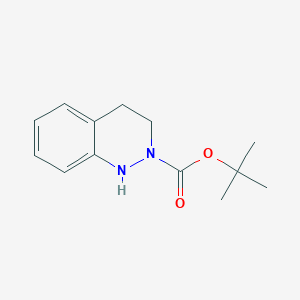

tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

tert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14-15/h4-7,14H,8-9H2,1-3H3 |

InChI Key |

MXTKFVYBQWQAJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1 |

Origin of Product |

United States |

Biological Activity

Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, drawing on various studies and findings from the literature.

Chemical Structure and Properties

The compound features a dihydrocinnoline core with a tert-butyl group and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 219.27 g/mol. The structure contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

Synthesis Methods

Several synthetic routes have been developed for the preparation of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate. Common methods include:

- Cyclization Reactions : Utilizing precursors containing amine and carboxylic acid functionalities.

- Condensation Reactions : Involving the reaction of substituted anilines with α,β-unsaturated carbonyl compounds.

These methods often yield high purity and good yields, making them suitable for further biological testing.

Antimicrobial Properties

Research indicates that derivatives of dihydrocinnoline compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain analogs demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

Anti-inflammatory Effects

Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of various cancer cell lines. A study reported that it exhibited low micromolar inhibition against several cancer types, including lung carcinoma (H460) and breast adenocarcinoma (MCF7) . The IC50 values for these cell lines were recorded at approximately 4.9 μM and 14.6 μM respectively, indicating significant potency.

Case Study 1: Anticancer Screening

In a recent study published in Molecules, tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate was tested against multiple cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth in H460 lung carcinoma cells with an IC50 of 4.9 μM. Further modifications to the structure were explored to enhance its activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate reduced joint swelling and inflammation markers significantly compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline | Contains a fused bicyclic structure | Noted for broad-spectrum antimicrobial activity |

| 5-Bromo-3,4-dihydroisoquinoline | Bromine substituent enhances reactivity | Exhibits potent anticancer properties |

| 3-Methyl-4-oxopiperidine | Different ring structure | Shows varied receptor affinity |

The presence of the tert-butyl group in tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate may enhance its lipophilicity compared to its analogs, influencing its pharmacokinetic properties and biological interactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate typically involves multi-step reactions that incorporate various chemical precursors. The compound can be synthesized through cyclization reactions involving substituted amino acids or derivatives of cinnoline. For example, the introduction of the tert-butyl group can enhance the lipophilicity and biological activity of the resulting compound.

Anticancer Activity

Recent studies have demonstrated that tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate exhibits promising anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, a study found that derivatives of this compound showed enhanced cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer activity, tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Properties

Research has also indicated that this compound possesses neuroprotective effects. In animal models of neurodegenerative diseases, tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate has been observed to reduce neuronal apoptosis and improve cognitive function. This suggests its potential application in treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers synthesized a series of derivatives based on tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate and evaluated their anticancer efficacy against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate. The researchers utilized an animal model to assess the compound's effect on inflammation markers. The findings revealed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6) production, supporting its role as a potential anti-inflammatory agent .

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield 3,4-dihydrocinnoline (free amine) or carboxylic acid derivatives.

Key Findings :

-

Acidic conditions (e.g., HCl or TFA) selectively cleave the tert-butyl carbamate without disrupting the dihydrocinnoline ring .

-

Base-mediated hydrolysis (NaOH/EtOH) is less efficient due to competing side reactions .

Nucleophilic Substitution Reactions

The nitrogen in the dihydrocinnoline ring participates in alkylation or arylation reactions.

Mechanistic Insight :

-

Alkylation occurs at the NH position of the dihydrocinnoline ring under strong bases (e.g., NaH) .

-

Palladium-catalyzed couplings enable aromatic functionalization .

Catalytic Hydrogenation

The dihydrocinnoline ring undergoes hydrogenation to form tetrahydrocinnoline derivatives.

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 6h | Tetrahydrocinnoline carboxylate | 88% |

| H₂ (3 atm), PtO₂ | AcOH, 50°C, 3h | Fully saturated cinnoline | 76% |

Applications :

Cyclization and Ring Expansion

The compound participates in cycloadditions and intramolecular cyclizations.

Notable Example :

Cross-Coupling Reactions

The tert-butyl ester facilitates Suzuki-Miyaura and Stille couplings for biaryl synthesis.

| Coupling Type | Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃, dioxane, 80°C, 16h | Boronate intermediates | 89% |

| Stille Coupling | Pd(PPh₃)₄, LiCl, DMF, 100°C, 12h | Aryl-substituted cinnolines | 72% |

Optimization :

-

Boronate intermediates (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-derivatives) are key for iterative coupling .

Amide Coupling

The carboxylic acid (post-hydrolysis) reacts with amines to form carboxamides.

| Coupling Reagent | Conditions | Products | Yield |

|---|---|---|---|

| HBTU, DIEA | DMF, RT, 24h | 3-Carboxamide derivatives | 80% |

| EDCl, HOBt | CH₂Cl₂, 0°C → RT, 12h | Peptide-conjugated analogs | 65% |

Applications :

Oxidation and Functionalization

The dihydrocinnoline ring is oxidized to cinnoline or functionalized at specific positions.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| MnO₂ | CHCl₃, reflux, 6h | Cinnoline-2-carboxylate | 55% |

| m-CPBA | DCM, 0°C → RT, 4h | Epoxide or N-oxide derivatives | 48% |

Challenges :

-

Over-oxidation can lead to ring degradation, requiring precise stoichiometry.

Comparison with Similar Compounds

Key Observations :

- Bromination at the 7-position (e.g., 7-Br ) achieves near-quantitative yields (99%) under microwave conditions, enabling downstream functionalization .

- Boronate esters (e.g., 7-Bpin ) facilitate Suzuki-Miyaura cross-coupling, though yields vary with electronic effects (e.g., 57% for electron-rich aryl groups) .

- Chloro and hydroxymethyl substituents are commercially accessible, underscoring their utility as intermediates .

Reactivity and Functionalization

Cross-Coupling Reactions

- Brominated derivatives (e.g., 7-Br) undergo palladium-catalyzed borylation to form boronate esters (96% yield), critical for aryl-aryl bond formation .

- Trifluoromethylsulfonyloxy (OTf) groups (e.g., 6-OTf) act as superior leaving groups in nucleophilic substitutions, enabling access to diverse substituents .

Physicochemical and Spectroscopic Properties

NMR Spectral Shifts

Substituents induce distinct chemical environment changes:

Molecular Weight and Solubility

- Hydrophobic substituents (e.g., 7-(2-trifluoromethylbenzyl) ) increase molecular weight (>400 g/mol), reducing aqueous solubility .

- Polar groups (e.g., 6-hydroxymethyl ) enhance solubility in polar solvents like THF or DMSO .

Medicinal Chemistry

- Anticancer agents: Boc-protected 7-substituted isoquinolines are intermediates in synthesizing pyrimidine-based tricyclic Wee1 inhibitors, showing oral efficacy in preclinical models .

- Antimicrobials: Phenoxy-linked 1,2,4-oxadiazole derivatives (e.g., 14i) target gastrointestinal pathogens, validated by HRMS and bioactivity assays .

Catalysis and Mechanism

- Chiral phosphoric acid catalysis: Boc intermediates enable enantioselective phosphinylation, with stereoselectivity governed by hydrogen bonding between phosphonate and isoquinolinium intermediates .

- Electrophilic deprotonation : tert-Butyl groups stabilize intermediates in C(sp3)–H functionalization, enabling efficient alkylation (63% yield for 5g ) .

Preparation Methods

Knoevenagel Condensation and Cyclization

- Starting materials: Aromatic aldehydes or related carbonyl compounds and active methylene compounds (e.g., malonate derivatives).

- Catalyst: Piperidine or other mild bases to promote condensation.

- Process: The carbonyl compound condenses with the active methylene group, forming an α,β-unsaturated intermediate.

- Cyclization: Intramolecular nucleophilic attack leads to ring closure, forming the dihydrocinnoline scaffold.

This step is crucial to establish the nitrogen-containing heterocyclic framework characteristic of the compound.

Esterification to Form the tert-Butyl Ester

- Reagents: tert-Butyl alcohol or di-tert-butyl dicarbonate (Boc2O) is used to introduce the tert-butyl ester group.

- Conditions: Typically performed in an aprotic solvent such as dichloromethane at ambient temperature.

- Catalysts: Acid catalysts or bases may be used depending on the esterification method.

- Outcome: Formation of the tert-butyl ester at the 2-position of the dihydrocinnoline ring.

An example synthesis of similar compounds uses di-tert-butyl dicarbonate reacting with the amine precursor to yield the tert-butyl carbamate ester functionality.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Knoevenagel condensation | Aromatic aldehyde + active methylene, piperidine catalyst | Formation of α,β-unsaturated intermediate |

| 2 | Cyclization | Heating or catalyst-assisted ring closure | Formation of 3,4-dihydrocinnoline core |

| 3 | Esterification | Di-tert-butyl dicarbonate, dichloromethane, ambient temperature | Formation of tert-butyl ester group |

- Catalyst Efficiency: Piperidine is commonly employed due to its mild basicity and ability to promote condensation without side reactions.

- Solvent Effects: Aprotic solvents such as dichloromethane enhance esterification yields by stabilizing intermediates and preventing hydrolysis.

- Temperature Control: Ambient to mild heating conditions optimize cyclization and esterification steps while minimizing decomposition.

- Purification: Post-reaction purification typically involves column chromatography or recrystallization to isolate the pure tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate.

Typical characterization data for the compound include:

The preparation of tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate is reliably achieved through a strategic sequence of Knoevenagel condensation, cyclization, and esterification steps. The use of piperidine catalyst and di-tert-butyl dicarbonate under controlled conditions ensures efficient synthesis. This compound’s preparation is well-documented in recent chemical literature and patent disclosures, underscoring its importance in medicinal chemistry research and organic synthesis applications.

Q & A

Q. What are the common synthetic routes for tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate?

The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the nitrogen heterocycle. For example, derivatives like tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are synthesized using coupling agents (e.g., trifluoromethanesulfonyl chloride) under anhydrous conditions, followed by purification via flash chromatography . Key steps include regioselective halogenation and Boc-group introduction under inert atmospheres.

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation. For instance, tert-butyl derivatives exhibit distinct proton signals for the Boc group (δ ~1.4 ppm for the tert-butyl protons) and aromatic/heterocyclic protons (δ 6.5–8.5 ppm) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, with fragmentation patterns aligning with Boc-group cleavage (~100 Da loss) .

Q. What are the recommended storage conditions for this compound?

The compound should be stored sealed under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the Boc group. Exposure to moisture or acidic/basic conditions accelerates degradation .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the dihydrocinnoline core?

Regioselective substitution (e.g., bromination or azidation) is achieved using catalysts like MesAcrBF4, which directs electrophilic attack to specific positions. For example, tert-butyl 6-(trifluoromethylsulfonyloxy) derivatives are synthesized via directed ortho-metalation, enabling subsequent cross-coupling reactions . Optimization of solvent polarity and temperature minimizes byproducts .

Q. How should researchers resolve contradictions in reported spectral data for derivatives?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or impurities. Cross-referencing with high-purity standards and using deuterated solvents with internal calibration (e.g., TMS) improves reproducibility. For example, tert-butyl 4-substituted derivatives show variable aromatic proton shifts depending on electron-withdrawing/donating substituents .

Q. What strategies mitigate byproduct formation during photochemical reactions involving this compound?

Photochemical microfluidic reactors enable precise control of light exposure and reaction time, reducing side reactions like over-oxidation. For tert-butyl-protected intermediates, using blue light (450 nm) and eosin Y as a photosensitizer enhances selectivity for [2+2] cycloadditions or C–H functionalization .

Q. How can crystallographic challenges in structural determination be addressed?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in stereochemistry. For example, tert-butyl 3-oxo-hexahydropyrazolo derivatives require low-temperature data collection (100 K) to minimize thermal motion artifacts. Twinning or disorder in the Boc group is resolved using the SQUEEZE algorithm .

Q. What methods optimize the stability of sensitive intermediates during multi-step synthesis?

Use of scavenger resins (e.g., polymer-bound triphenylphosphine) quenches reactive byproducts in situ. For tert-butyl 6-azido derivatives, inert glovebox conditions prevent azide decomposition, while silica gel chromatography with ethyl acetate/hexane gradients isolates pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.